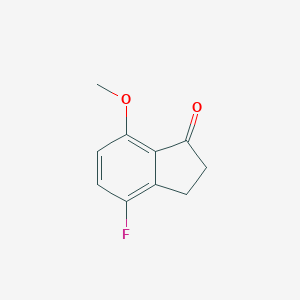

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

説明

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as 4-Fluoro-7-methoxyinden-1-one, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has a melting point of 73-75 °C and is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceutical research, and materials science.

科学的研究の応用

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

- Field : Medicinal Chemistry

- Application : Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which is structurally similar to inden-1-one, have been investigated as novel modulators of allergic and inflammatory responses .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Medicinal Chemistry

- Application : DHN derivatives with anti-tumor activities have been used as novel allergic and inflammatory responses modifiers .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antiviral Activity

Anti-inflammatory Activity

Anti-tumor Activity

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess anti-HIV activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antioxidant activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Anti-HIV Activity

Antioxidant Activity

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antitubercular activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antidiabetic activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antimalarial activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess anticholinesterase activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antitubercular Activity

Antidiabetic Activity

Antimalarial Activity

Anticholinesterase Activities

特性

IUPAC Name |

4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJPSYZJIFLOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562554 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

CAS RN |

127033-13-0 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

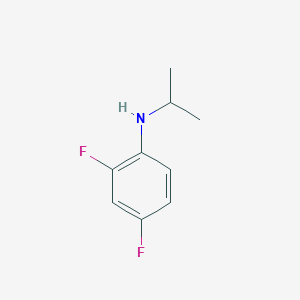

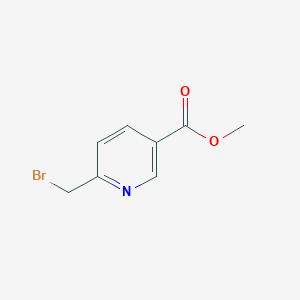

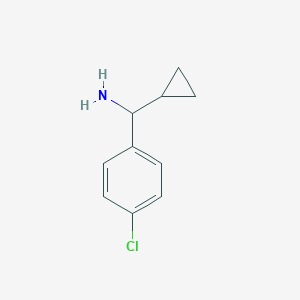

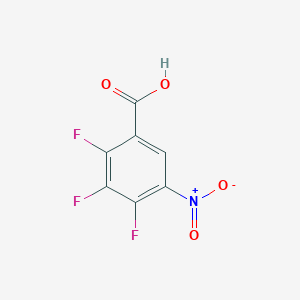

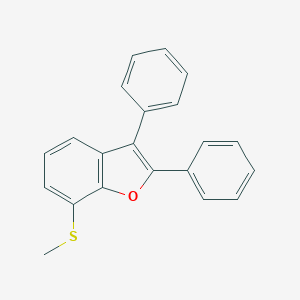

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)